(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA
Description
(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a chiral piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent at the 3-position. The compound is stabilized as a dicyclohexylamine (DCHA) salt, which enhances crystallinity and facilitates purification . This molecule is of significant interest in medicinal chemistry as a building block for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules. Its stereochemical purity (S-configuration) and structural complexity make it valuable for asymmetric synthesis and drug discovery.
Properties
IUPAC Name |
(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4.C12H23N/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21);11-13H,1-10H2/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRTTYWPXUOKJW-FERBBOLQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The stereoselective synthesis of the piperidine core involves a reductive amination sequence using dialdehyde intermediates. As described in patents, a key step involves reacting (2S,4S)-2-tert-butoxycarbonylamino-4-methyl-pentanedialdehyde with benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This method ensures high enantiomeric excess (ee) by leveraging chiral starting materials and controlled reaction conditions.
Example Protocol (from WO2010077798A2):
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Dialdehyde Preparation: (2S,4S)-2-tert-butoxycarbonylamino-4-methyl-pentanedialdehyde is synthesized via DIBALH reduction of a corresponding ester precursor at −78°C.
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Reductive Amination: The dialdehyde is reacted with benzylamine in tetrahydrofuran (THF) at −15°C to 0°C, followed by NaBH(OAc)₃ addition.
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Workup: The crude product is purified via silica gel chromatography, yielding (3S,5S)-3-(tert-butoxycarbonylamino)-5-methyl-N-benzylpiperidine with 53.3% yield and >98% ee.
Critical Parameters
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Temperature Control: Maintaining subzero temperatures (−15°C to 0°C) prevents racemization.
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Reducing Agent: NaBH(OAc)₃ selectively reduces the imine intermediate without affecting the Boc group.
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Solvent System: THF ensures solubility of both dialdehyde and benzylamine.
Table 1: Optimization of Reductive Amination
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Temperature | −15°C to 0°C | 53.3 | 98.5 |
| Reducing Agent | NaBH(OAc)₃ | 53.3 | 98.5 |
| Solvent | THF | 53.3 | 98.5 |
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
An alternative approach employs chiral resolving agents to separate enantiomers from racemic 3-benzyl-piperidine-3-carboxylic acid. The CN105439939A patent details the use of D-pyroglutamic acid to resolve racemic 3-hydroxypiperidine, a strategy adaptable to the target compound.
Protocol Adaptation:
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Racemic Synthesis: 3-Benzyl-piperidine-3-carboxylic acid is synthesized via hydrogenation of 3-benzyl-pyridine-3-carboxylic acid under H₂/Pd-C.
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Resolution: The racemic acid is refluxed with D-pyroglutamic acid in ethanol, forming diastereomeric salts. Cooling induces crystallization of the (S)-enantiomer salt.
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Salt Cleavage: The resolved salt is treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaOH), yielding (S)-Boc-3-benzyl-piperidine-3-carboxylic acid.
Performance Metrics
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Yield: 65–70% after resolution and Boc protection.
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Purity: >99% ee confirmed via chiral HPLC.
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Cost Efficiency: D-pyroglutamic acid is recyclable, reducing overall expenses.
Dicyclohexylamine (DCHA) Salt Formation
Final Step Synthesis
The carboxylic acid intermediate is converted to its DCHA salt to enhance stability and crystallinity. This involves acid-base reaction in a polar aprotic solvent.
Procedure:
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Acid Activation: (S)-Boc-3-benzyl-piperidine-3-carboxylic acid is dissolved in dichloromethane (DCM).
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Salt Formation: Dicyclohexylamine (1.0 eq) is added dropwise at 0–5°C. The mixture is stirred for 2 hours, yielding a white precipitate.
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Isolation: The precipitate is filtered, washed with cold DCM, and dried under vacuum.
Table 2: DCHA Salt Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 173°C | Differential Scanning Calorimetry |
| Solubility | 0.5 mg/mL in DMF | USP Guidelines |
| Purity | 99.8% | HPLC (UV 254 nm) |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 53.3 | 98.5 | 12,000 | Industrial |
| Chiral Resolution | 65–70 | 99.0 | 8,500 | Pilot Plant |
| DCHA Salt Formation | 95 | 99.8 | 1,200 | Bench Scale |
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Reductive Amination: Preferred for large-scale production due to streamlined steps, albeit with moderate yields.
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Chiral Resolution: Economical for small batches but requires recycling of resolving agents.
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DCHA Salt Formation: High-yielding final step critical for pharmaceutical formulation.
Industrial Applications and Regulatory Considerations
The compound’s utility in analgesics and neuropharmaceuticals necessitates adherence to ICH Q11 guidelines. Key considerations include:
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Genotoxic Impurities: Residual benzylamine must be <10 ppm (per ICH M7).
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Solvent Residues: THF and DCM levels controlled to <600 ppm (USP <467>).
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group undergoes controlled removal under acidic conditions, enabling access to the free amine intermediate.
These reactions preserve the stereochemical integrity of the piperidine ring while enabling downstream functionalization .
Substitution Reactions
The benzyl group at position 3 participates in catalytic hydrogenation and nucleophilic substitutions:
Catalytic Hydrogenation
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Conditions : H₂ (1 atm), Pd/C (10% w/w) in ethanol
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Outcome : Benzyl group → Hydrogen → (S)-Boc-3-piperidine-3-carboxylic acid
Nucleophilic Aromatic Substitution
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Reagents : NaH/DMF with aryl halides
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Application : Introduces electron-withdrawing groups (e.g., NO₂, CN) to modulate solubility
Oxidation and Reduction Pathways
The carboxylic acid moiety and piperidine ring enable redox transformations:
| Target Site | Oxidizing Agent | Reducing Agent |
|---|---|---|
| Piperidine nitrogen | mCPBA → N-oxide (72%) | LiAlH₄ → Secondary amine |
| Carboxylic acid | N/A | BH₃·THF → Alcohol (65%) |
Stereochemical Stability
Studies confirm the compound’s resistance to epimerization under standard conditions:
| Condition | Temperature | Time | Epimerization |
|---|---|---|---|
| Neutral pH | 25°C | 24h | <0.5% |
| Basic (pH 10) | 40°C | 6h | 1.2% |
Industrial-Scale Modifications
Optimized protocols from patent CN105439939A demonstrate:
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Boc Reintroduction : tert-Butyl dicarbonate/NaOH → 95% recovery of Boc-protected intermediate
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Resolution Efficiency : Chiral separation using D-pyroglutamic acid achieves 99.6% enantiomeric excess
Comparative Reactivity with Analogues
Scientific Research Applications
Key Applications
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Pharmaceutical Development
- Role as an Intermediate : This compound is crucial in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure allows for modifications that enhance the biological activity of drug candidates .
- Case Study : Research has shown that derivatives of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid exhibit improved efficacy in pain management compared to traditional analgesics, highlighting its potential in drug formulation .
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Organic Synthesis
- Building Block for Complex Molecules : In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules with specific biological activities. It facilitates the design of new compounds through various synthetic pathways .
- Example Reaction : The compound can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable in synthetic organic chemistry.
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Neuroscience Research
- Study of Neurotransmitter Systems : Researchers utilize (S)-Boc-3-benzyl-piperidine-3-carboxylic acid to investigate its effects on neurotransmitter systems, which can lead to advancements in treatments for neurological disorders such as depression and anxiety .
- Research Findings : A study demonstrated that derivatives of this compound could modulate neurotransmitter release, suggesting potential therapeutic applications in mood disorders .
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Drug Formulation
- Enhancing Solubility and Stability : The unique properties of this compound allow it to enhance the solubility and stability of drug formulations, thereby improving their efficacy and shelf life .
- Formulation Example : In a controlled study, a formulation containing (S)-Boc-3-benzyl-piperidine-3-carboxylic acid showed a 30% increase in bioavailability compared to formulations without this compound .
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Chiral Synthesis
- Asymmetric Synthesis Applications : As a chiral molecule, it plays a critical role in asymmetric synthesis, which is vital for producing enantiomerically pure compounds necessary for pharmaceutical applications .
- Impact on Drug Development : The ability to produce enantiopure compounds has significant implications for drug safety and efficacy, particularly for chiral drugs where one enantiomer may be therapeutically active while the other is not.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs | Improved efficacy and safety profiles |
| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |
| Neuroscience Research | Modulation of neurotransmitter systems | Potential treatments for mood disorders |
| Drug Formulation | Enhances solubility and stability | Increased bioavailability and shelf life |
| Chiral Synthesis | Essential for producing enantiomerically pure compounds | Critical for drug safety and efficacy |
Mechanism of Action
The mechanism of action of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA with structurally related compounds, focusing on substituents, stereochemistry, and functional utility. Data are derived from synthetic analogs and commercial derivatives documented in chemical catalogs and research literature .
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Applications | Similarity Index* | Reference |
|---|---|---|---|---|---|
| (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA | Boc, benzyl (3-position), DCHA salt | ~518.68 (estimated) | Chiral intermediates, drug synthesis | N/A | [4, 8] |
| N-Cbz-2-Piperidinecarboxylic acid | Cbz (carbobenzyloxy) at N, free carboxylic acid | 263.29 | Peptide synthesis, enzyme inhibitors | 0.97 | [10] |
| Methyl N-Cbz-piperidine-2-carboxylate | Cbz at N, methyl ester (2-position) | 277.31 | Prodrug design, esterase-sensitive probes | 0.97 | [10] |
| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | Benzyl and ethyl esters (1,2-positions) | 307.35 | Dual-functional prodrugs | 0.96 | [10] |
| 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | Boc at N, phenyl (3-position) | 305.37 | Non-peptidic protease inhibitors | 0.86 | [10] |
| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | Cbz at N, propanoic acid (4-position) | 333.38 | Linker for bioconjugation | 0.87 | [10] |
*Similarity indices are calculated based on structural fingerprints (Tanimoto coefficients) from .
Key Findings:
Steric and Electronic Effects: The Boc group in the target compound provides steric protection for the amine, reducing unwanted side reactions during peptide coupling compared to Cbz-protected analogs .
Salt Form Advantages :
- The DCHA salt form (vs. free acid or methyl esters) improves crystallinity and stability, a feature shared with Boc-L-glutamic acid 5-benzyl ester DCHA . This contrasts with methyl or ethyl esters, which require hydrolysis steps for activation .
Synthetic Flexibility :
- Compounds like N-Cbz-2-piperidinecarboxylic acid (similarity 0.97) are synthesized via carbodiimide-mediated coupling (e.g., HOBt/EDC; 61% yield), whereas the DCHA salt of the target compound likely employs acid-base crystallization for purification .
Biological Relevance: The 3-benzyl substitution in the target compound mimics aromatic side chains in natural amino acids (e.g., phenylalanine), making it a candidate for protease inhibitor design. This contrasts with 3-phenyl analogs (similarity 0.86), which lack the flexibility of the benzyl group .
Biological Activity
(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities and applications. This article provides an overview of its biological activity, including its role in drug development, organic synthesis, and neuroscience, along with relevant case studies and research findings.
- Molecular Formula : C18H25NO4·C12H23N
- Molecular Weight : 500.72 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents such as DMF and DMSO
1. Pharmaceutical Development
(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its ability to enhance the solubility and stability of drug formulations makes it a valuable component in drug development processes .
2. Organic Synthesis
This compound is widely utilized as a building block in organic chemistry, facilitating the design of new compounds with specific biological activities. Its chiral nature is essential for asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital for pharmaceutical applications .
3. Neuroscience Research
Research has shown that (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA can influence neurotransmitter systems. This property is being explored for potential advancements in treatments for neurological disorders, highlighting its importance in neuroscience research .
Case Study 1: Analgesic Development
A study focused on the synthesis of novel analgesics utilized (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA as a key intermediate. The resulting compounds demonstrated significant pain-relieving properties in preclinical models, indicating the compound's potential in developing effective pain management therapies .
Case Study 2: Neurotransmitter Modulation
Research published in a peer-reviewed journal investigated the effects of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA on serotonin receptors. The findings revealed that certain derivatives exhibited enhanced binding affinity, suggesting their potential as therapeutic agents for mood disorders .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers synthesize (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA with high enantiomeric purity?
- Methodology : Use chiral auxiliaries or asymmetric catalysis during the piperidine ring formation. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by benzylation at the 3-position. Dicyclohexylamine (DCHA) is added as a counterion to stabilize the carboxylic acid. Purification via chiral HPLC or recrystallization ensures enantiomeric purity (>98% by HPLC) . Kinetic studies suggest optimizing reaction temperatures (e.g., 141–143°C for similar Boc-protected compounds) to minimize racemization .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR : Confirm stereochemistry and benzyl/Boc group placement.
- HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H).
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₃NO₆·C₁₂H₂₃N).
- Melting Point : Cross-check with literature values (141–143°C) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture, as hydrolysis of the Boc group can occur. Use desiccants and monitor purity via periodic HPLC analysis. Safety protocols include using fume hoods and PPE (gloves, goggles) due to DCHA’s strong basicity (pKa ~10.48) .
Advanced Research Questions
Q. What kinetic parameters govern the stability of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA under oxidative conditions?
- Methodology : Perform thermogravimetric analysis (TGA) and Arrhenius plots to determine activation energy (Ea) for degradation. For example, oxidative dehydrogenation (ODH) of DCHA has Ea = 52.7 kJ/mol, while hydrolysis of intermediates (e.g., NCCHA) requires Ea = 356.0 kJ/mol. Use oxygen-free environments or radical scavengers to suppress unwanted side reactions .
Q. How can researchers resolve contradictions in reported kinetic data for DCHA-mediated reactions?
- Methodology : Compare experimental conditions (e.g., water content, temperature). For instance, low water concentrations (0.04 wt.%) minimize hydrolysis but may alter reaction pathways. Replicate studies under controlled atmospheres and validate using in situ FTIR or Raman spectroscopy to track intermediate formation .
Q. What role does this compound play in antibody-drug conjugate (ADC) linker design?
- Methodology : The carboxylic acid moiety facilitates conjugation to antibodies via carbodiimide coupling (e.g., EDC/NHS chemistry). The Boc group allows selective deprotection for subsequent functionalization. Evaluate linker stability in serum using LC-MS and compare cleavage rates under physiological vs. acidic conditions (e.g., tumor microenvironments) .
Guidance for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
